molecular formula C7H12O2 B12952553 (S)-3-(Hydroxymethyl)cyclohexan-1-one

(S)-3-(Hydroxymethyl)cyclohexan-1-one

Cat. No.: B12952553
M. Wt: 128.17 g/mol
InChI Key: OTZGKTIHFHBTGZ-LURJTMIESA-N
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Description

(S)-3-(Hydroxymethyl)cyclohexan-1-one is an organic compound with the molecular formula C7H12O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(Hydroxymethyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reduction of 3-(Hydroxymethyl)cyclohexanone using chiral catalysts to ensure the desired stereochemistry. Another method includes the use of asymmetric hydrogenation of 3-(Hydroxymethyl)cyclohexanone.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of precursors under controlled conditions. The use of specific catalysts and reaction conditions ensures high yield and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-3-(Hydroxymethyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides and strong bases.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

(S)-3-(Hydroxymethyl)cyclohexan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(Hydroxymethyl)cyclohexan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxymethyl and ketone groups play crucial roles in its reactivity and interactions.

Comparison with Similar Compounds

  • 2-(Hydroxymethyl)cyclohexanone
  • Cyclohexanone
  • Cyclohexanol

Comparison: (S)-3-(Hydroxymethyl)cyclohexan-1-one is unique due to its specific stereochemistry and functional groups. Compared to 2-(Hydroxymethyl)cyclohexanone, it has a different position of the hydroxymethyl group, leading to distinct reactivity and applications. Cyclohexanone and cyclohexanol lack the hydroxymethyl group, making them less versatile in certain synthetic applications.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(3S)-3-(hydroxymethyl)cyclohexan-1-one

InChI

InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h6,8H,1-5H2/t6-/m0/s1

InChI Key

OTZGKTIHFHBTGZ-LURJTMIESA-N

Isomeric SMILES

C1C[C@@H](CC(=O)C1)CO

Canonical SMILES

C1CC(CC(=O)C1)CO

Origin of Product

United States

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